Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate

Electroplating additive Structure-activity relationship Sulfonate brightener

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate (CAS 97659-25-1; molecular formula C₆H₁₁NaO₃S₄, molecular weight 282.4 g/mol) is a member of the thioxomethyl-thio-propanesulfonate salt family, specifically characterized by an ethylthio substituent on the thiocarbonyl moiety and a sodium counterion. Its IUPAC name is sodium 3-ethylsulfanylcarbothioylsulfanylpropane-1-sulfonate, and it is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS No.

Molecular Formula C6H11NaO3S4
Molecular Weight 282.4 g/mol
CAS No. 97659-25-1
Cat. No. B12668575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate
CAS97659-25-1
Molecular FormulaC6H11NaO3S4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCSC(=S)SCCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H12O3S4.Na/c1-2-11-6(10)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1
InChIKeyHCKYLFKRDZDSAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate (CAS 97659-25-1) – Chemical Class, Basic Identity, and Procurement Context


Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate (CAS 97659-25-1; molecular formula C₆H₁₁NaO₃S₄, molecular weight 282.4 g/mol) is a member of the thioxomethyl-thio-propanesulfonate salt family, specifically characterized by an ethylthio substituent on the thiocarbonyl moiety and a sodium counterion [1]. Its IUPAC name is sodium 3-ethylsulfanylcarbothioylsulfanylpropane-1-sulfonate, and it is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS No. 307-427-4), indicating established industrial relevance and regulatory recognition [2]. The compound is primarily positioned as a specialty organosulfur intermediate with potential applications in electroplating additive formulations and organic synthesis, though its precise commercial deployment remains less extensively documented than its dimethylamino analogue (DPS, CAS 18880-36-9) .

Why Generic Interchangeability of Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate with Other Thioxomethyl-Thio-Propanesulfonates Is Unsupported Without Quantitative Evidence


The thioxomethyl-thio-propanesulfonate family contains multiple structurally similar members—including the dimethylamino analogue (DPS, CAS 18880-36-9), the diethylamino analogue (CAS 6142-42-3), and the potassium ethoxythioxomethyl variant (OPX, CAS 93841-14-6)—that differ only in the nature of the substituent on the thiocarbonyl group (amino vs. thioether) and the counterion (sodium vs. potassium) . Published comparative studies on sulfonate-containing electroplating additives (MPS, SPS, DPS, TPS) have demonstrated that even minor structural modifications within this class can produce measurably divergent effects on copper foil gloss, tensile strength, and crystal texture coefficients [1]. However, sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate has not been included in any published head-to-head comparative study against these analogues, meaning no quantitative evidence exists to confirm whether its ethylthio substitution confers any performance advantage or disadvantage relative to the more widely studied amino-substituted variants [2]. Consequently, generic substitution without direct experimental validation carries an unquantified and potentially significant risk of altered functional outcomes in application-specific contexts, particularly in electroplating bath formulations where additive synergy is critical.

Quantitative Differentiation Evidence for Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate: What Comparative Data Currently Exists and What Remains Unknown


Structural Differentiation: Ethylthio vs. Dimethylamino Substituent – Unvalidated Implications for Electroplating Additive Performance

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate differs from the well-established electroplating brightener DPS (sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate, CAS 18880-36-9) in the thiocarbonyl substituent: an ethylthio (–S–C₂H₅) group replaces the dimethylamino (–N(CH₃)₂) group . In a 2025 study of four sulfonate-containing additives on electrolytic copper foil properties, DPS contributed to gloss values reaching 682–755 GU and tensile strength increases of 15–25% over baseline, with selective enhancement of Cu(111) texture coefficients [1]. No analogous data exist for the ethylthio analogue, so the effect of replacing the amino nitrogen lone pair with a second thioether sulfur atom on copper ion complexation, deposition kinetics, and brightening efficacy remains experimentally uncharacterized [2].

Electroplating additive Structure-activity relationship Sulfonate brightener

Counterion Differentiation: Sodium Salt (CAS 97659-25-1) vs. the Structurally Closest Potassium Analogue OPX (CAS 93841-14-6)

The compound closest in thiocarbonyl substitution pattern to CAS 97659-25-1 is potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (OPX, CAS 93841-14-6), which contains an ethoxythioxomethyl (–O–C₂H₅) rather than an ethylthio (–S–C₂H₅) group and employs a potassium counterion instead of sodium . OPX is commercially positioned as a sulfur-containing accelerator for acidic copper electroplating baths, claimed to produce copper deposits with low internal stress and good ductility . The sodium form (CAS 97659-25-1) would be expected, based on general sulfonate salt solubility principles, to exhibit higher aqueous solubility and potentially different electroplating bath compatibility compared to the potassium analogue, but no published solubility or performance comparison confirms this inference [1].

Counterion effect Electroplating additive solubility Potassium vs. sodium sulfonate

Molecular Weight and Heavy Atom Content Differentiation for Formulation Calculations

For procurement specialists and formulators, the exact molecular weight is critical for calculating molar equivalent additions. Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate has a molecular weight of 282.4 g/mol (C₆H₁₁NaO₃S₄), while DPS weighs 265.35 g/mol (C₆H₁₂NNaO₃S₃) and the potassium ethoxy analogue OPX weighs 282.44 g/mol (C₆H₁₁KO₄S₃) . On a weight-to-weight basis, 1.0 g of the ethylthio compound contains 3.55 mmol of active species versus 3.77 mmol for DPS (a 6.2% difference in molar loading) [1]. This matters when substituting one additive for another in a formulation—the molar concentration of the thiocarbonyl-active species will differ, potentially shifting the brightener-to-carrier balance in electroplating baths.

Molecular weight comparison Equivalent weight Formulation stoichiometry

Sulfur Content Differentiation: Potential Implications for Metal Ion Complexation Capacity

The ethylthio compound contains four sulfur atoms per molecule (two in the dithiocarbonate-like moiety, one thioether in the ethylthio substituent, and one sulfonate group), compared to three sulfur atoms in DPS (which replaces one sulfur with a nitrogen atom) . Published mechanistic studies on DPS indicate that the dithiocarbamate moiety coordinates copper ions via the two sulfur atoms of the –S–C(=S)–N< group [1]. The additional sulfur atom in the ethylthio compound could theoretically offer an additional coordination site, potentially altering copper deposition kinetics, grain refinement, or brightening behavior [2]. However, no experimental data exist to confirm whether this additional sulfur donor atom results in any measurable performance difference.

Sulfur donor atoms Copper complexation Electroplating additive design

Regulatory Inventory Status: EINECS Registration as a Procurement Gate-Check Differentiator

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 307-427-4 [1]. This registration indicates that the substance was placed on the European market between January 1, 1971 and September 18, 1981, conferring 'existing substance' status that simplifies certain EU regulatory requirements compared to non-listed novel compounds [2]. By contrast, some close structural analogues may not share this inventory status, making EINECS listing a practical procurement filter for EU-based research and industrial use [3].

EINECS registration Regulatory compliance Chemical inventory listing

Purity Specification Availability as a Procurement Comparison Metric

Commercial listings for sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate indicate a typical purity specification of ≥95% [1]. In comparison, the widely used DPS is routinely supplied at ≥98% purity from multiple established manufacturers . The 3-percentage-point purity differential (95% vs. 98%), if representative of commercial reality, translates to up to 50 mg/g more unspecified impurities in the ethylthio compound—potentially significant in electroplating baths where organic impurities at ppm levels can affect deposit quality [2]. However, this comparison is based on limited supplier listings and may not reflect all available commercial grades.

Purity specification Supplier comparison Quality control

Evidence-Based Application Scenarios for Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate: Where It Can Be Used and Where Data Gaps Preclude Confident Recommendation


Electroplating Additive Research and Development: Exploratory Studies Requiring a Non-Amino Thiocarbonyl Thioether Sulfonate

For academic or industrial R&D groups investigating structure-activity relationships in copper electroplating brighteners, sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate offers a structurally distinct probe molecule. Its ethylthio substituent replaces the commonly studied dimethylamino group of DPS with a sulfur-only donor set (4 S atoms, 0 N atoms), enabling systematic investigation of how N-to-S substitution affects copper ion complexation and deposition characteristics . Unlike the established DPS whose performance parameters are documented (gloss 682–755 GU, tensile strength improvement 15–25% over baseline in 6 μm copper foil electrodeposition), the ethylthio analogue's performance is entirely uncharacterized, making it suitable for novel discovery work rather than direct replacement of known additives [1].

Organic Synthesis Intermediate: Construction of Higher-Order Organosulfur Architectures Exploiting the Ethylthio-Thioxomethyl Motif

The compound contains a propanesulfonate chain attached to an ethylthio-thioxomethyl-thio moiety, providing a trifunctional scaffold for further synthetic elaboration . The sulfonate group imparts water solubility and can serve as a leaving group or a handle for ion-exchange chromatography purification, while the thioxomethyl-thio linkage offers nucleophilic sites for alkylation, acylation, or metal-catalyzed cross-coupling reactions [1]. This synthetic versatility is analogous to that of DPS but with the added thioether sulfur atom potentially enabling chemoselective transformations not accessible with the amino analogue. No head-to-head synthetic yield comparisons with DPS or OPX are available, meaning process chemists must establish reaction conditions de novo for this specific substrate [2].

Comparative Physicochemical and Formulation Studies: Evaluating Counterion and Substituent Effects on Sulfonate Salt Properties

For formulation scientists, the systematic comparison of sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate against its potassium ethoxy analogue (OPX, CAS 93841-14-6) and the sodium dimethylamino analogue (DPS, CAS 18880-36-9) provides a matrix for isolating the effects of counterion (Na⁺ vs. K⁺) and thiocarbonyl substituent (S-ethyl vs. N-dimethyl vs. O-ethyl) on solubility, hygroscopicity, thermal stability, and ionic strength contribution in aqueous formulations . Published data on DPS indicate it has a density of 1.484 g/mL and a melting point >243°C; no comparable physicochemical characterization data exist for the ethylthio compound, presenting an opportunity for systematic characterization studies [1].

EU-Compliant Procurement Where EINECS Listing Is a Gate Requirement

For EU-based procurement of thioxomethyl-thio-propanesulfonate compounds, the EINECS listing of CAS 97659-25-1 (EC 307-427-4) provides a regulatory compliance pathway that may not exist for certain novel analogues . Organizations requiring 'existing substance' status for simplified REACH compliance below 1 tonne/year can use this compound as a pre-registered scaffold that may be further derivatized. However, procurement teams should verify the EINECS status of alternative compounds on a case-by-case basis, as DPS and other common analogues are also EINECS-listed, potentially eliminating this as a unique differentiator [1].

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